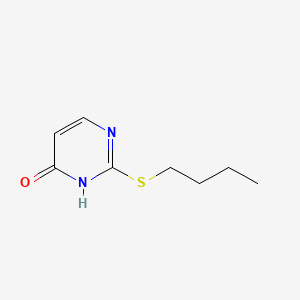
2-(Butylthio)pyrimidin-4(1H)-one
Descripción general
Descripción
2-(Butylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a pyrimidine ring with a butylthio substituent at the second position. Pyrimidinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)pyrimidin-4(1H)-one typically involves the reaction of a pyrimidinone derivative with a butylthio reagent. One common method is the nucleophilic substitution reaction where a halogenated pyrimidinone reacts with butylthiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.
Substitution: The compound can undergo nucleophilic substitution reactions at the butylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
2-(Butylthio)pyrimidin-4(1H)-one serves as a crucial building block in the synthesis of novel pyrimidine derivatives. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, allows for the generation of more complex molecules. This versatility is particularly valuable in developing new materials and specialty chemicals.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Sulfoxides and sulfones |
| Substitution | Various substituted pyrimidines |
Biology
The compound has been investigated for its biological activities, particularly its antimicrobial and antiviral properties. Studies have shown that derivatives of this compound exhibit significant efficacy against various pathogens.
Case Study: Antimicrobial Activity
- A study demonstrated that this compound exhibited notable activity against Staphylococcus aureus, including strains resistant to linezolid. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains, indicating its potential as a new antimicrobial agent .
Biological Activity Overview
- Anticancer Potential : In vitro studies indicated that this compound reduced cell viability in cancer cell lines by approximately 34% at a concentration of 100 µM after 24 hours .
- Mechanism of Action : The compound may inhibit enzymes involved in DNA synthesis or repair, contributing to its observed biological effects .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
| Therapeutic Area | Potential Applications |
|---|---|
| Antimicrobial | Development of new antibiotics |
| Anticancer | Targeting cancer cell proliferation |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Case Study 1: Anticancer Efficacy
In vitro studies using A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .
Case Study 2: Microbial Resistance
Research highlighted the effectiveness of this compound against multidrug-resistant Staphylococcus aureus strains, showcasing its potential for further development as an antimicrobial drug .
Mecanismo De Acción
The mechanism of action of 2-(Butylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrimidinone ring.
Comparación Con Compuestos Similares
Similar Compounds
- 4(1H)-Pyrimidinone, 2-(methylthio)-
- 4(1H)-Pyrimidinone, 2-(ethylthio)-
- 4(1H)-Pyrimidinone, 2-(propylthio)-
Uniqueness
2-(Butylthio)pyrimidin-4(1H)-one is unique due to its butylthio substituent, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and propyl analogs, the butylthio group provides increased lipophilicity and potential for enhanced biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
54774-97-9 |
|---|---|
Fórmula molecular |
C8H12N2OS |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
2-butylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2OS/c1-2-3-6-12-8-9-5-4-7(11)10-8/h4-5H,2-3,6H2,1H3,(H,9,10,11) |
Clave InChI |
FCXIAZMHGVYTNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NC=CC(=O)N1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














